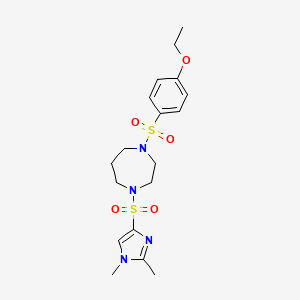
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C18H26N4O5S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modification of Peptides and Proteins
Research has demonstrated the utility of dansyl derivatives, closely related to the chemical structure , in modifying peptides and proteins. Specifically, dansyl-bearing diazonium salts, derived from compounds similar to 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxyphenyl)sulfonyl)-1,4-diazepane, have shown potential in coupling with the imidazole moiety of histidine, the phenolic ring of tyrosine, and the epsilon-amino function of lysine in peptides and proteins. This modification has been successfully applied to several peptides, including LHRH variants and Leu-enkephalin, and proteins such as calmodulin, bovine serum albumin, and nerve growth factor, highlighting its versatility and potential for broader applications in biochemical research (Buchta & Fridkin, 1985).
Synthesis of Diazepane Systems
Another application involves the synthesis of diazepane or diazocane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method has led to the efficient synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, showcasing a novel and efficient pathway to these complex structures. This approach underscores the potential of incorporating sulfonyl and diazepane functionalities for the synthesis of complex organic molecules, which could be of significant interest in medicinal chemistry and drug development (Banfi et al., 2007).
Diazotransfer Reactions
In the context of diazotransfer reactions, imidazole-1-sulfonyl azide hydrochloride, a compound with structural similarities to the given chemical, has emerged as a powerful "diazo donor" for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is notable for its ease of preparation from inexpensive materials, stability, and efficiency in diazotransfer reactions, making it a valuable tool in synthetic chemistry for introducing azide or diazo functional groups into a wide range of substrates (Goddard-Borger & Stick, 2007).
properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(4-ethoxyphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-4-27-16-6-8-17(9-7-16)28(23,24)21-10-5-11-22(13-12-21)29(25,26)18-14-20(3)15(2)19-18/h6-9,14H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGKIQDMXQKXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

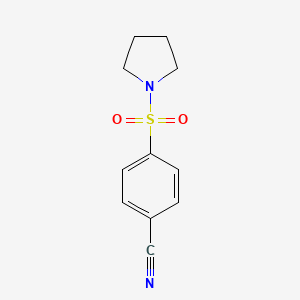
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2651086.png)
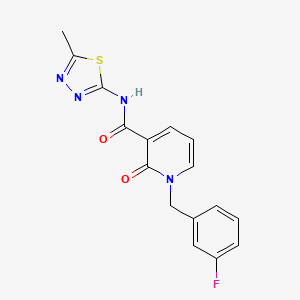
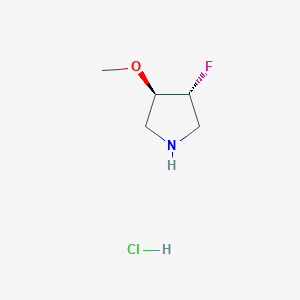
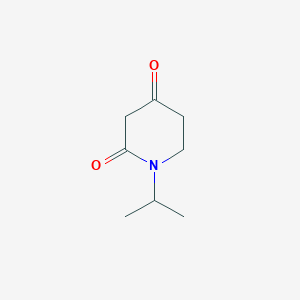
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2651091.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)
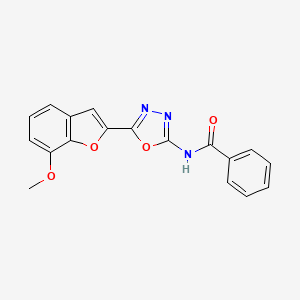
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2651098.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2651099.png)
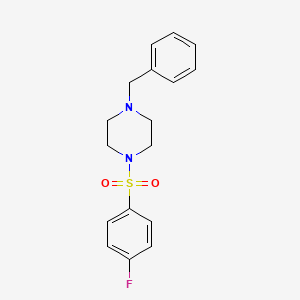

![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)